CDK2 Selectivity vs. CDK4
CVT-313 demonstrates a quantitative selectivity advantage that distinguishes it from less specific CDK inhibitors. Biochemical profiling reveals that CVT-313 requires a 430-fold higher concentration to achieve half-maximal inhibition of CDK4 (IC50 = 215 µM) compared to CDK2 (IC50 = 0.5 µM), and an 8.5-fold higher concentration for CDK1 (IC50 = 4.2 µM) [1]. This selectivity profile contrasts with Roscovitine, which inhibits CDK5 with an IC50 of 0.16 µM and CDK2 with 0.7 µM, and Olomoucine, which inhibits CDK2 and CDK5 with IC50 values of 7 µM and 3 µM respectively [2].
| Evidence Dimension | Biochemical IC50 (µM) against CDK family members |
|---|---|
| Target Compound Data | CDK2: 0.5 µM; CDK1: 4.2 µM; CDK4: 215 µM |
| Comparator Or Baseline | Roscovitine: CDK2 = 0.7 µM, CDK5 = 0.16 µM, CDK1 = 0.65 µM; Olomoucine: CDK2 = 7 µM, CDK5 = 3 µM, CDK1 = 7 µM |
| Quantified Difference | CVT-313: 430-fold selectivity (CDK4/CDK2), 8.5-fold (CDK1/CDK2). Roscovitine: ~0.23-fold (CDK5 < CDK2), ~0.9-fold (CDK1/CDK2). Olomoucine: 1-fold (CDK1/CDK2), 0.43-fold (CDK5/CDK2) |
| Conditions | In vitro kinase inhibition assays using purified CDK/cyclin complexes |
Why This Matters
Researchers requiring clean CDK2-dependent phenotypes should prioritize CVT-313 over pan-CDK inhibitors like Roscovitine or Olomoucine, as its 430-fold CDK4 avoidance minimizes confounding effects from CDK4/6-mediated Rb phosphorylation pathways.
- [1] Adooq Bioscience. CVT-313 Product Datasheet. Catalog No. A15054. View Source
- [2] PMC9606710. (2022). Table 1: CDK Inhibitor Specificity and IC50 Values. View Source
